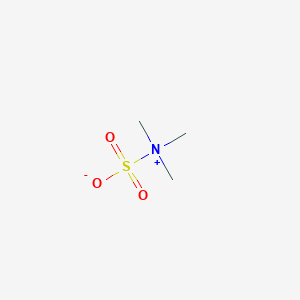
Trimethylsulfoammonium hydroxide, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsulfoammonium hydroxide, inner salt, is a quaternary ammonium compound with a unique structure that includes a sulfur atom bonded to three methyl groups and one oxygen atom. This compound is known for its stability and reactivity, making it valuable in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsulfoammonium hydroxide, inner salt, can be synthesized through the reaction of dimethyl sulfoxide with methyl iodide, resulting in the formation of trimethylsulfoxonium iodide. This intermediate is then treated with sodium hydroxide to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound, involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes refluxing dimethyl sulfoxide with methyl iodide, followed by purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsulfoammonium hydroxide, inner salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoammonium group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Trimethylsulfoammonium hydroxide, inner salt, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trimethylsulfoammonium hydroxide, inner salt, involves its ability to form stable ylides and other reactive intermediates. These intermediates can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsulfonium iodide
- Trimethylselenoxonium iodide
- Trimethylsulfoxonium chloride
Uniqueness
Trimethylsulfoammonium hydroxide, inner salt, is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to form stable ylides distinguishes it from other similar compounds, providing unique opportunities for chemical synthesis and research .
Propriétés
Formule moléculaire |
C3H9NO3S |
|---|---|
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
[dimethyl(sulfonato)azaniumyl]methane |
InChI |
InChI=1S/C3H9NO3S/c1-4(2,3)8(5,6)7/h1-3H3 |
Clé InChI |
MFEBDOMAQGIHGW-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


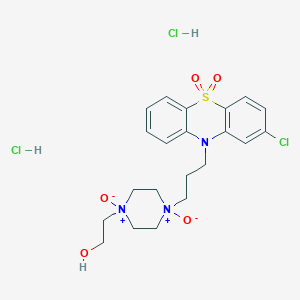
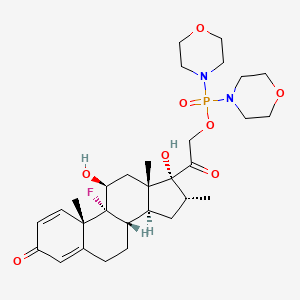
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
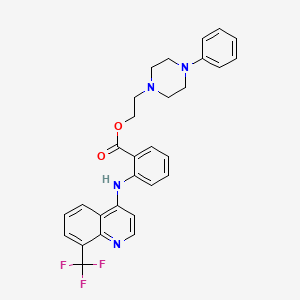
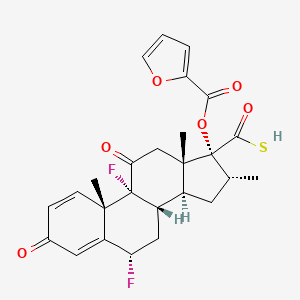
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
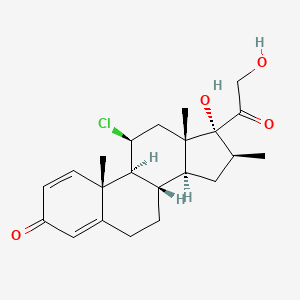
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)
![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

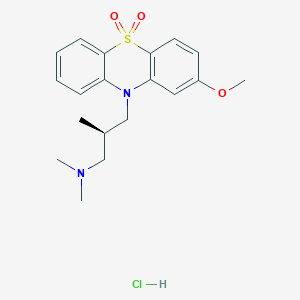

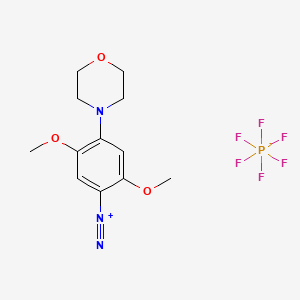
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
